molecular formula C6H11NO3S B1657243 Ethyl ethoxythiocarbonylcarbamate CAS No. 5585-23-9

Ethyl ethoxythiocarbonylcarbamate

Cat. No.: B1657243
CAS No.: 5585-23-9
M. Wt: 177.22 g/mol
InChI Key: IUQGNEBJNWBKCN-UHFFFAOYSA-N
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Description

Ethyl ethoxythiocarbonylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethoxy group, a thiocarbonyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethoxythiocarbonylcarbamate can be synthesized through the reaction of ethyl chloroformate with ammonium thiocyanate, followed by the addition of ethanol. The reaction typically occurs under mild conditions and requires a catalyst to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product. The final compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl ethoxythiocarbonylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted carbamates depending on the reagent used.

Scientific Research Applications

Ethyl ethoxythiocarbonylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential use as an enzyme inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

Ethyl ethoxythiocarbonylcarbamate can be compared with other carbamate compounds, such as ethyl carbamate and methyl carbamate. While all these compounds share a common carbamate group, this compound is unique due to the presence of both an ethoxy group and a thiocarbonyl group. This structural difference imparts distinct chemical and biological properties to the compound.

Comparison with Similar Compounds

    Ethyl carbamate: Known for its use in the production of alcoholic beverages and its potential carcinogenic effects.

    Methyl carbamate: Used in the production of pesticides and as a reagent in organic synthesis.

Properties

IUPAC Name

ethyl N-ethoxycarbothioylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-3-9-5(8)7-6(11)10-4-2/h3-4H2,1-2H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQGNEBJNWBKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971249
Record name Ethyl hydrogen (ethoxycarbonothioyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5585-23-9
Record name NSC79146
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (ethoxycarbonothioyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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